Etifoxine is a non-benzodiazepine anxiolytic drug belonging to the benzoxazine class. [] It is a translocator protein (TSPO) ligand [, ] that modulates inflammatory responses [] and exhibits neuroprotective effects. [, , , , , ] Etifoxine is currently being investigated for its potential in treating various conditions, including Parkinson's disease, traumatic brain injury, and peripheral nerve neuropathy. [, , , ]
Etifoxine-d3 is a deuterated analog of etifoxine, a compound known for its anxiolytic and neuroprotective properties. The incorporation of deuterium atoms enhances the compound's stability and metabolic profile. This modification is particularly significant in pharmacological applications, as it can improve the bioavailability and efficacy of the drug while potentially reducing side effects associated with its metabolism.
Etifoxine-d3 can be synthesized through various methods that include the use of deuterated solvents or reagents. The primary source of deuterium in the synthesis is typically deuterated water (D2O) or deuterated chloroform (CDCl3) .
Etifoxine-d3 falls under the category of psychoactive drugs, specifically classified as a GABAergic agent. It modulates neurotransmission within the central nervous system and is explored for its therapeutic applications in treating anxiety and other neurological disorders.
The synthesis of Etifoxine-d3 involves several key techniques:
The synthesis typically follows these steps:
The molecular formula of Etifoxine-d3 is , with a molecular weight of 303.81 g/mol. Its IUPAC name is 6-chloro-N-ethyl-4-phenyl-4-(trideuteriomethyl)-1H-3,1-benzoxazin-2-imine .
Property | Value |
---|---|
Molecular Formula | C17H14ClN2OD3 |
Molecular Weight | 303.81 g/mol |
Appearance | Solid powder |
Purity | > 95% |
Etifoxine-d3 can undergo several types of chemical reactions:
Common reagents used include:
The products formed depend on the specific conditions and reagents used.
Etifoxine-d3 exerts its effects primarily through:
Etifoxine-d3 is characterized by its solid powder form with a high purity level (> 95%). Its appearance and stability make it suitable for various laboratory applications.
The chemical properties include its reactivity under different conditions, such as susceptibility to oxidation or reduction, which are critical for its application in synthetic chemistry and pharmacology .
Etifoxine-d3 has several scientific uses:
Etifoxine-d3 (C₁₇H₁₄D₃ClN₂O) is a deuterated analog of the anxiolytic compound etifoxine, where three hydrogen atoms are replaced by deuterium at the N-ethyl group. The base structure comprises a 6-chloro-4-methyl-4-phenyl-4H-benzo[d][1,3]oxazine scaffold, with deuterium incorporation specifically at the ethylamino substituent (‑CH₂‑CD₃ or ‑CD₂‑CH₃). This targeted labeling preserves the core pharmacophore while creating a distinct isotopolog for research applications. The molecular weight increases from 300.79 g/mol (non-deuterated) to 303.81 g/mol due to deuterium incorporation [5]. Stereochemically, etifoxine-d3 retains the chiral center at the C4 position of the oxazine ring, typically existing as a racemate unless specified otherwise .
Table 1: Isotopic Variants of Etifoxine
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Deuteration Sites |
---|---|---|---|
Etifoxine | C₁₇H₁₇ClN₂O | 300.79 | None |
Etifoxine-d3 | C₁₇H₁₄D₃ClN₂O | 303.81 | N-Ethyl group |
Etifoxine-d5 | C₁₇H₁₂D₅ClN₂O | 305.82 | N-Ethyl + Phenyl ring |
Etifoxine-¹³C-d3 | C₁₆¹³CH₁₄D₃ClN₂O | 304.80 | ¹³C-label + N-Ethyl-d3 |
Deuteration of etifoxine primarily employs two strategies:
Critical considerations include minimizing racemization during cyclization and ensuring no deuterium scrambling to aromatic positions. Purification via reverse-phase HPLC or recrystallization yields pharmaceutical-grade material (≥99% chemical and isotopic purity) [5].
Spectroscopic data confirm structure and isotopic enrichment:
²H NMR: Distinct singlet at δ 2.5–3.0 ppm confirming ‑CD₃ incorporation [5].
Infrared Spectroscopy (IR):
C‑D vibrations: Weak absorptions at 2100–2200 cm⁻¹ (stretch) and 500–600 cm⁻¹ (bend), absent in non-deuterated analog [5].
Mass Spectrometry (MS):
Table 3: Key Spectroscopic Signatures of Etifoxine-d3
Technique | Key Signals | Interpretation |
---|---|---|
¹H NMR | δ 7.2–7.8 (m, 8H, Ar-H), δ 4.2 (q, J=7 Hz, 2H, N-CH₂), δ 1.7 (s, 3H, CH₃) | Non-deuterated aromatic/alkyl groups |
¹³C NMR | δ 14.5 (heptet, J=19 Hz, CD₃) | Coupling due to deuterium |
IR | 2100–2200 cm⁻¹ (C-D stretch) | Isotopic labeling confirmation |
HR-MS (ESI+) | m/z 304.0992 [M+H]⁺ | Molecular ion with deuterium incorporation |
MS/MS | m/z 257.74 [M+H-NCD₃]⁺ | Diagnostic fragment |
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: